Cas no 1797307-57-3 (1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea)
![1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea structure](https://ja.kuujia.com/scimg/cas/1797307-57-3x500.png)
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea 化学的及び物理的性質
名前と識別子
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- N-[(4-Chlorophenyl)methyl]-N′-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea
- 1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea
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- インチ: 1S/C19H23ClN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25)
- InChIKey: ZOXVTGZVBVGXNS-UHFFFAOYSA-N
- ほほえんだ: N(CC1=CC=C(Cl)C=C1)C(NCCN1C(C2CC2)=CC(C2CC2)=N1)=O
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 608.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.52±0.46(Predicted)
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-3419-30mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-75mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6439-3419-2μmol |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-10μmol |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-50mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-2mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-1mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-4mg |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-5μmol |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-3419-20μmol |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
1797307-57-3 | 20μmol |
$79.0 | 2023-09-09 |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]ureaに関する追加情報
Comprehensive Overview of 1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea (CAS No. 1797307-57-3)
The compound 1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea, identified by its CAS No. 1797307-57-3, is a chemically synthesized urea derivative with a unique structural framework. This molecule features a 4-chlorophenyl group attached to a methylene bridge, linked to a urea moiety, which is further connected to an ethyl chain bearing a 3,5-dicyclopropyl-1H-pyrazole ring. Such a configuration endows the compound with potential applications in medicinal chemistry and agrochemical research, particularly in the design of enzyme inhibitors or receptor modulators.
In recent years, the scientific community has shown growing interest in urea-based compounds due to their versatility in drug discovery. The presence of the dicyclopropylpyrazole moiety in this molecule suggests possible interactions with biological targets, such as kinases or G-protein-coupled receptors (GPCRs). Researchers are actively exploring its structure-activity relationships (SAR) to optimize its pharmacological properties. Additionally, the 4-chlorophenyl group may contribute to enhanced lipophilicity, potentially improving membrane permeability—a critical factor in drug development.
From a synthetic perspective, the preparation of 1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea involves multi-step organic reactions, including nucleophilic substitutions and condensation processes. The urea linkage is typically formed via the reaction of an isocyanate intermediate with an amine, while the pyrazole ring is constructed through cyclization strategies. Advanced techniques like HPLC and NMR spectroscopy are essential for purity validation and structural confirmation.
The compound’s potential extends beyond pharmaceuticals. In agrochemical research, derivatives of dicyclopropylpyrazole have been investigated for their herbicidal or fungicidal activities. Given the rising demand for sustainable crop protection solutions, this molecule could serve as a scaffold for developing novel green chemistry alternatives. Its chlorophenyl and urea functionalities might also be leveraged in material science, such as in the design of polymer additives or coatings with specific thermal or mechanical properties.
Current trends in AI-driven drug discovery highlight the importance of structurally diverse compounds like CAS No. 1797307-57-3. Machine learning models trained on datasets of urea derivatives can predict binding affinities or toxicity profiles, accelerating the identification of lead candidates. Furthermore, the compound’s heterocyclic architecture aligns with the search for "privileged scaffolds" in medicinal chemistry—a topic frequently queried in scientific databases and SEO-optimized literature.
Environmental and regulatory considerations are also paramount. While 1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea is not classified as hazardous, its degradation pathways and ecotoxicological impact warrant study. Researchers are increasingly focusing on biodegradable chemistries, and this compound’s design could be adapted to meet such criteria. Analytical methods like LC-MS are employed to monitor its stability under various conditions.
In summary, CAS No. 1797307-57-3 represents a compelling case study in interdisciplinary chemistry. Its multifunctional structure bridges gaps between drug design, agrochemical innovation, and material science. As the scientific community prioritizes molecular diversity and sustainability, this compound’s applications are likely to expand, making it a subject of ongoing research and high-impact publications.
1797307-57-3 (1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea) 関連製品
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